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Abstract
The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are

critical regulators of gene expression, functioning as transcriptional co-activators that remodel

chromatin to control cellular processes such as proliferation, differentiation, and apoptosis.

Their dysregulation is implicated in various diseases, notably cancer, making them prime

targets for therapeutic intervention. dCBP-1, a potent and selective heterobifunctional degrader

of p300/CBP, has emerged as a powerful chemical probe to dissect the roles of these proteins

and as a potential therapeutic agent. This technical guide provides an in-depth overview of the

function of dCBP-1 in mediating chromatin remodeling and accessibility, with a focus on its

mechanism of action, downstream effects, and the experimental methodologies used for its

characterization.

Introduction: The p300/CBP Family of Histone
Acetyltransferases
The p300/CBP coactivator family consists of two closely related proteins, p300 (also known as

EP300 or KAT3B) and CBP (CREBBP or KAT3A), that are essential for modulating gene

expression.[1][2] They function primarily as histone acetyltransferases, enzymes that transfer

an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] This acetylation

neutralizes the positive charge of the lysine residues, weakening their interaction with the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15605703?utm_src=pdf-interest
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.benchchem.com/product/b15605703?utm_src=pdf-body
https://www.youtube.com/watch?v=U3DpYnBb-w8
https://ashpublications.org/blood/article/134/Supplement_1/2560/423249/CCS1477-A-Novel-Small-Molecule-Inhibitor-of-p300
https://www.youtube.com/watch?v=U3DpYnBb-w8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


negatively charged DNA backbone and leading to a more relaxed, open chromatin structure

(euchromatin).[2] This "remodeled" chromatin is more accessible to the transcriptional

machinery, thereby facilitating gene expression.[2]

Beyond histone acetylation, p300/CBP can also acetylate a wide array of non-histone proteins,

including transcription factors, influencing their activity, stability, and protein-protein

interactions.[1] Furthermore, these proteins act as molecular scaffolds, recruiting various

components of the transcriptional machinery to gene promoters and enhancers.[2] Given their

central role in gene regulation, it is not surprising that aberrant p300/CBP activity is associated

with numerous cancers, including multiple myeloma and prostate cancer.[3][4]

Insights from the Drosophila homolog, dCBP (also known as Nejire), have been instrumental in

understanding the fundamental roles of this protein family. Studies in this model organism have

demonstrated the essential function of dCBP in development, including segmentation and

mesoderm formation, by co-activating key developmental transcription factors.[5][6]

dCBP-1: A Chemical Degrader of p300/CBP
dCBP-1 is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed

to selectively induce the degradation of p300 and CBP.[4][7] It consists of a ligand that binds to

p300/CBP and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[8]

[9] This proximity induces the ubiquitination of p300/CBP, marking them for degradation by the

proteasome.[9]

This targeted degradation approach offers a distinct advantage over traditional small molecule

inhibitors. While inhibitors block a specific function (e.g., the HAT or bromodomain activity),

dCBP-1 leads to the near-complete and rapid removal of the entire p300/CBP protein.[8] This

allows for the investigation of both the catalytic and non-catalytic scaffolding functions of these

proteins.

Mechanism of Action: dCBP-1-Mediated Chromatin
Remodeling
The degradation of p300/CBP by dCBP-1 initiates a cascade of events that profoundly alters

the chromatin landscape and gene expression programs.
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Impact on Histone Acetylation
The most immediate consequence of p300/CBP degradation is a global reduction in histone

acetylation, particularly at H3K27 (Histone H3 Lysine 27), a hallmark of active enhancers and

promoters.[10][11] This loss of acetylation leads to a more condensed chromatin state

(heterochromatin), restricting the access of transcription factors and RNA polymerase II to the

DNA.

Altered Chromatin Accessibility
The changes in histone acetylation directly impact chromatin accessibility. As the chromatin

becomes more compact, the accessibility of regulatory regions, such as enhancers, is

significantly reduced. This effect can be quantified using techniques like ATAC-seq (Assay for

Transposase-Accessible Chromatin with sequencing).[12]

Downregulation of Oncogenic Gene Expression
The culmination of reduced histone acetylation and decreased chromatin accessibility is the

widespread downregulation of genes regulated by p300/CBP. In the context of cancer, this is

particularly significant as p300/CBP are often co-opted to drive the expression of key

oncogenes. A prime example is the potent downregulation of MYC in multiple myeloma cells

following treatment with dCBP-1, which contributes to the compound's strong anti-cancer

activity.[4][10]

Quantitative Data on the Effects of dCBP-1 and
p300/CBP Modulation
The following tables summarize key quantitative data from studies investigating the effects of

dCBP-1 and other p300/CBP modulators.

Table 1: Cellular Potency of p300/CBP Degraders and Inhibitors
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Compound Cell Line Assay Type Endpoint Value Reference

dCBP-1

MM1S

(Multiple

Myeloma)

Cell Viability IC50 < 10 nM [13]

dCBP-1
RS4;11

(Leukemia)

Cell Growth

Inhibition
IC50 4.8 nM [13]

dCBP-1

SK-HEP1

(Liver

Cancer)

Antiproliferati

ve Activity
IC50 > 20 µM [13]

JQAD1
Neuroblasto

ma cell lines

p300

Degradation
DC50 ~100 nM [14]

CCS1477

(Inobrodib)

OPM-2

(Multiple

Myeloma)

Cell

Proliferation

Inhibition

GI50 5 nM [2]

CCS1477

(Inobrodib)

MOLM-16

(AML)

Cell

Proliferation

Inhibition

GI50 < 50 nM [2]

A-485

MM1.S

(Multiple

Myeloma)

H3K27ac

Reduction
IC50 ~3 nM [9]

CBPD-409

VCaP

(Prostate

Cancer)

Cell Growth

Inhibition
IC50 ~1 nM [4]

Table 2: Impact of dCBP-1 on Protein Levels and Histone Modifications

| Treatment | Cell Line | Target | Method | Time Point | Change | Reference | |---|---|---|---|---|---| |

dCBP-1 (250 nM) | HAP1 | p300/CBP Degradation | Western Blot | 1 hour | Near-complete

degradation |[8] | | dCBP-1 (10-1000 nM) | MM1S | p300/CBP Degradation | Western Blot | 6

hours | Near-complete degradation |[13] | | dCBP-1 | Multiple Myeloma | H3K27 Acetylation |

ChIP-seq | - | Near-complete loss at enhancers |[10] | | A-485 (1 µM) | MM1.S | H3K27

Acetylation | ChIP-Rx | 2 and 6 hours | Global depletion |[15] | | MC-1 (1 µM) | HAP1 | p300
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Degradation | Proteomics | 6 hours | Selective degradation of p300 over CBP |[15] | | dCBP-1
(250 nM) | HAP1 | Global Proteome | Proteomics | 6 hours | Degradation of p300 and CBP |[15]

|

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This

section provides an overview of key experimental protocols used to study dCBP-1 and

chromatin biology.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
for Histone Modifications
ChIP-seq is used to identify the genome-wide localization of histone modifications.

Protocol Overview:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Cell Lysis and Nuclear Extraction: Cells are lysed, and nuclei are isolated.

Chromatin Fragmentation: Chromatin is sheared into smaller fragments (typically 200-700

bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[16]

Immunoprecipitation: An antibody specific to the histone modification of interest (e.g.,

H3K27ac) is used to pull down the corresponding chromatin fragments.

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is

purified.

Library Preparation and Sequencing: The purified DNA is prepared for next-generation

sequencing.

A detailed protocol for nuclear extraction can be found in resources from EpigenTek and

Abcam.[17][18] For the full ChIP-seq procedure, refer to protocols from ENCODE and Abcam.

[19][20]
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Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)
ATAC-seq is a method to assess genome-wide chromatin accessibility.

Protocol Overview:

Nuclei Isolation: A suspension of intact nuclei is prepared from cells or tissues.

Tagmentation: The nuclei are treated with a hyperactive Tn5 transposase, which

simultaneously cuts DNA in accessible chromatin regions and ligates sequencing adapters.

DNA Purification: The tagmented DNA is purified.

PCR Amplification: The DNA fragments are amplified by PCR to generate a sequencing

library.

Library Sequencing and Analysis: The library is sequenced, and the data is analyzed to

identify regions of open chromatin.

Detailed protocols for ATAC-seq can be found in resources from CD Genomics and the

Kaestner Lab.[21][22]

In Vitro Histone Acetyltransferase (HAT) Assay
HAT assays are used to measure the enzymatic activity of p300/CBP and to screen for

inhibitors.

Protocol Overview (Radiometric Assay):

Reaction Setup: A reaction mixture is prepared containing the HAT enzyme (e.g.,

recombinant p300), a histone substrate (e.g., a histone H3 or H4 peptide), and the

compound to be tested.

Initiation: The reaction is initiated by the addition of radiolabeled acetyl-CoA (e.g., [3H]- or

[14C]-acetyl-CoA).[23][24]
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Incubation: The reaction is incubated at 37°C to allow for the transfer of the radiolabeled

acetyl group to the histone substrate.

Quenching and Detection: The reaction is stopped, and the amount of radioactivity

incorporated into the histone substrate is measured, typically by scintillation counting after

capturing the substrate on a filter.[23]

Fluorometric and colorimetric HAT assay kits are also commercially available and offer non-

radioactive alternatives.[16][25]

Visualizing dCBP-1's Role: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

concepts related to dCBP-1 and its study.
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Caption: Mechanism of dCBP-1-mediated degradation of p300/CBP.
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Caption: Downstream effects of dCBP-1 on chromatin and gene expression.
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Caption: Integrated experimental workflow for studying dCBP-1 function.

Conclusion and Future Directions
dCBP-1 and other p300/CBP-targeting PROTACs represent a significant advancement in the

study of chromatin biology and cancer therapeutics. By inducing the rapid and selective

degradation of these key epigenetic regulators, these molecules provide a powerful tool to

unravel the complex interplay between histone modifications, chromatin accessibility, and gene

expression. The profound anti-tumor effects observed in preclinical models, particularly in

multiple myeloma, underscore the therapeutic potential of this approach.

Future research will likely focus on several key areas. The development of orally bioavailable

and in vivo-stable analogs of dCBP-1 is a critical next step for clinical translation.[26] Further

investigation into the specific non-histone substrates of p300/CBP and how their acetylation is

affected by dCBP-1 will provide a more comprehensive understanding of the downstream
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consequences of p300/CBP degradation. Additionally, exploring the efficacy of dCBP-1 in

combination with other anti-cancer agents may reveal synergistic therapeutic strategies. As our

understanding of the nuanced roles of p300 and CBP in different cellular contexts continues to

grow, so too will the potential for targeted therapies that exploit their vulnerabilities in disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34772733/
https://pubmed.ncbi.nlm.nih.gov/34772733/
https://www.biorxiv.org/content/10.1101/2024.05.03.592353v1.full-text
https://www.thermofisher.com/tw/zt/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://www.thermofisher.com/tw/zt/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://www.epigentek.com/catalog/nuclear-extraction-protocol-n-28.html
https://www.abcam.com/en-us/technical-resources/protocols/nuclear-extraction-and-fractionation
https://www.encodeproject.org/documents/eaafee87-23f3-4bb4-adb1-585af01db120/@@download/attachment/ChIP%20New%20General%20ChIP%20Protocol%20041510%20v05.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4838356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4838356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3644037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3644037/
https://www.ncbi.nlm.nih.gov/books/NBK442298/
https://www.ncbi.nlm.nih.gov/books/NBK442298/
https://academic.oup.com/nar/article/26/16/3869/1023225
https://pmc.ncbi.nlm.nih.gov/articles/PMC11905989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11905989/
https://ash.confex.com/ash/2024/webprogram/Paper207964.html
https://ash.confex.com/ash/2024/webprogram/Paper207964.html
https://www.benchchem.com/product/b15605703#role-of-dcbp-1-in-chromatin-remodeling-and-accessibility
https://www.benchchem.com/product/b15605703#role-of-dcbp-1-in-chromatin-remodeling-and-accessibility
https://www.benchchem.com/product/b15605703#role-of-dcbp-1-in-chromatin-remodeling-and-accessibility
https://www.benchchem.com/product/b15605703#role-of-dcbp-1-in-chromatin-remodeling-and-accessibility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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